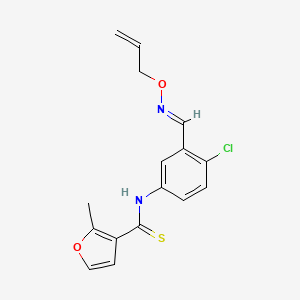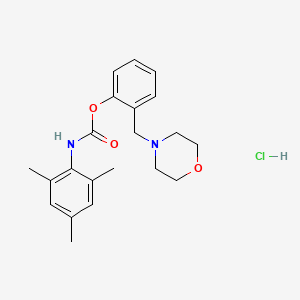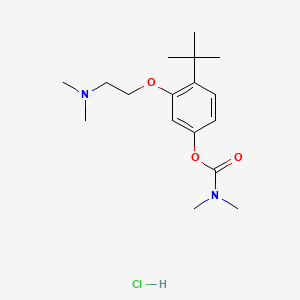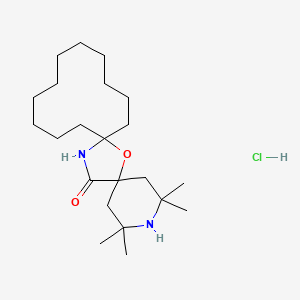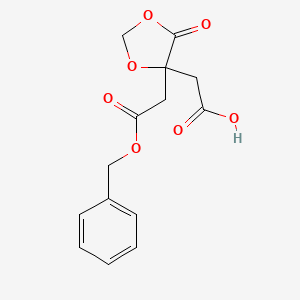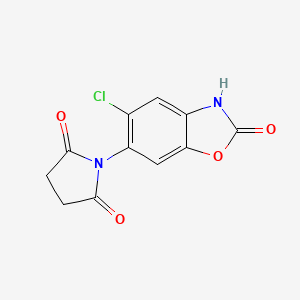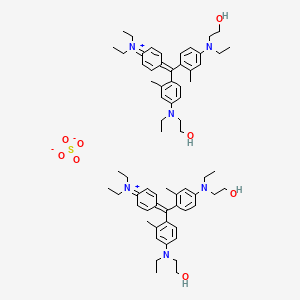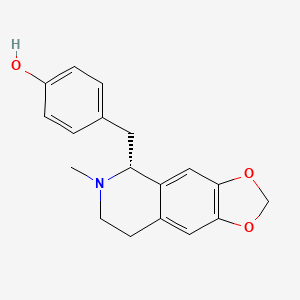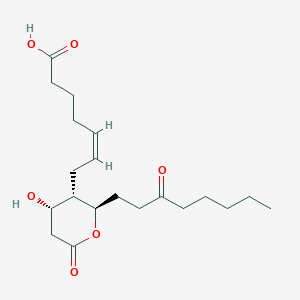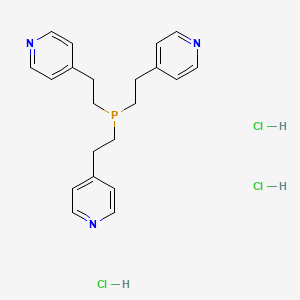
Pyridine, 4,4',4''-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride is a complex organic compound that features a pyridine ring structure Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves cycloaddition reactions, such as the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components . Another common method is the use of Grignard reagents with pyridine N-oxides, followed by treatment with acetic anhydride or DMF
Industrial Production Methods
Industrial production of pyridine derivatives typically involves catalytic reactions. For example, the vapour phase catalytic reactions of 2- and 4-picolines are commonly used . Magnetically recoverable nano-catalysts have also been employed in the synthesis of pyridine derivatives, offering advantages such as high surface area and ease of separation from the reaction medium .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridine derivatives to dihydropyridines.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, DMF, Grignard reagents, and various catalysts such as copper and nickel . Reaction conditions often involve elevated temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridine derivatives typically yields N-oxides, while reduction can produce dihydropyridines .
Wissenschaftliche Forschungsanwendungen
Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride involves its interaction with molecular targets and pathways. Pyridine derivatives can participate in redox reactions, forming stable radical cations and neutral species . These compounds can also form complexes with metals and participate in hydrogen bonding, electrostatic, and π–π-stacking interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphinine: A heavier analog of pyridine with similar aromatic properties but different reactivity due to the presence of phosphorus.
Pyrrolidine: A five-membered nitrogen heterocycle used in medicinal chemistry.
Uniqueness
Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrochloride is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to form stable radical cations and participate in various interactions makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
172421-38-4 |
|---|---|
Molekularformel |
C21H27Cl3N3P |
Molekulargewicht |
458.8 g/mol |
IUPAC-Name |
tris(2-pyridin-4-ylethyl)phosphane;trihydrochloride |
InChI |
InChI=1S/C21H24N3P.3ClH/c1-10-22-11-2-19(1)7-16-25(17-8-20-3-12-23-13-4-20)18-9-21-5-14-24-15-6-21;;;/h1-6,10-15H,7-9,16-18H2;3*1H |
InChI-Schlüssel |
YIZJDSBNCDWUEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CCP(CCC2=CC=NC=C2)CCC3=CC=NC=C3.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


